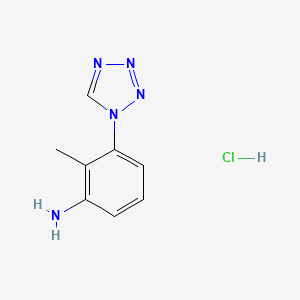
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methyl-1H-tetrazol-1-yl)aniline: Similar structure but different substitution pattern.
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Another isomer with the tetrazole ring in a different position.
2-(1H-Tetrazol-1-yl)aniline: Lacks the methyl group, leading to different chemical properties.
Uniqueness
2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H10ClN5 |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
2-methyl-3-(tetrazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H |
Clé InChI |
PAMHDNSEHPVNIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N2C=NN=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


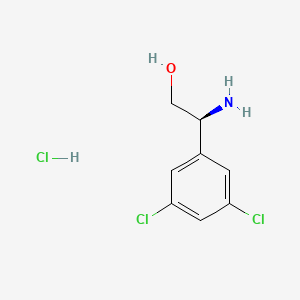

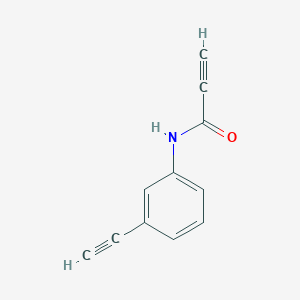
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)

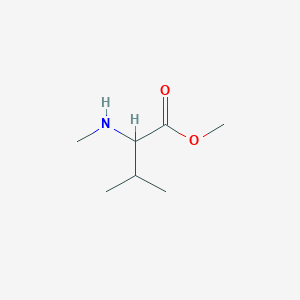
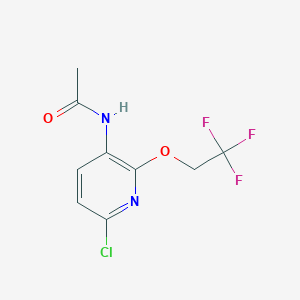
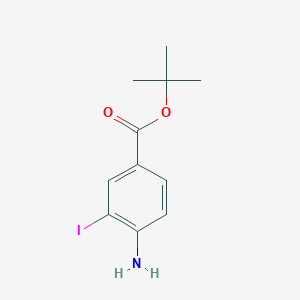

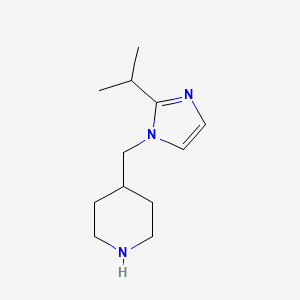
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
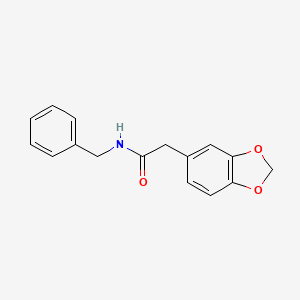

![2-{4-[3-Fluoro-2-(2-Methoxyphenyl)-1h-Indol-5-Yl] Piperidin-1-Yl}-N-Methylethanamine](/img/structure/B13646677.png)
